molecular formula C17H13ClO3 B15220134 4-Chlorobenzyl 2H-chromene-3-carboxylate

4-Chlorobenzyl 2H-chromene-3-carboxylate

Cat. No.: B15220134
M. Wt: 300.7 g/mol
InChI Key: TZOGKBOITXGUIH-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 2H-chromene-3-carboxylate is a chemical compound that belongs to the class of chromenes, which are bicyclic oxygen heterocycles. Chromenes are known for their versatile biological profiles and have been widely studied for their potential therapeutic applications . The compound consists of a 4-chlorobenzyl group attached to a 2H-chromene-3-carboxylate moiety, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzyl 2H-chromene-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzyl bromide with 2H-chromene-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2H-chromene-3-carboxylate: A parent compound with similar structural features but lacking the 4-chlorobenzyl group.

    4H-chromene-3-carboxylate: Another chromene derivative with a different hydrogen arrangement.

    4-Chlorobenzyl 4H-chromene-3-carboxylate: A closely related compound with a different chromene isomer.

Uniqueness

4-Chlorobenzyl 2H-chromene-3-carboxylate is unique due to the presence of both the 4-chlorobenzyl and 2H-chromene-3-carboxylate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H13ClO3

Molecular Weight

300.7 g/mol

IUPAC Name

(4-chlorophenyl)methyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C17H13ClO3/c18-15-7-5-12(6-8-15)10-21-17(19)14-9-13-3-1-2-4-16(13)20-11-14/h1-9H,10-11H2

InChI Key

TZOGKBOITXGUIH-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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